N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
CAS No.: 1428356-18-6
Cat. No.: VC4611834
Molecular Formula: C22H29N3O5S2
Molecular Weight: 479.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428356-18-6 |
|---|---|
| Molecular Formula | C22H29N3O5S2 |
| Molecular Weight | 479.61 |
| IUPAC Name | N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C22H29N3O5S2/c1-24(2)21(17-5-10-22-18(15-17)11-13-30-22)16-23-32(28,29)20-8-6-19(7-9-20)25-12-3-4-14-31(25,26)27/h5-10,15,21,23H,3-4,11-14,16H2,1-2H3 |
| Standard InChI Key | LEBLZBKCMKXWHW-UHFFFAOYSA-N |
| SMILES | CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O)C3=CC4=C(C=C3)OCC4 |
Introduction
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a complex organic compound featuring a dihydrobenzofuran ring, a sulfonamide moiety, and a thiazinan-2-yl group. This compound is of interest due to its potential biological activities and chemical properties.
Synthesis
The synthesis of this compound typically involves multiple steps, including reactions under specific conditions such as reflux in organic solvents like dichloromethane or acetonitrile. The exact synthesis pathway may vary depending on the starting materials and desired yield.
Potential Applications
Given its structural features, this compound may have applications in medicinal chemistry, particularly in areas where sulfonamide derivatives are known to be effective, such as antibacterial agents. Further studies could explore modifications to enhance efficacy or reduce toxicity while maintaining desirable pharmacokinetic properties.
Chemical Reactions and Modifications
This compound can participate in various chemical reactions, which are crucial for modifying its structure to enhance biological activity or selectivity. The specific reactions and conditions would depend on the desired modifications and the properties of the resulting compounds.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number | Potential Biological Activity |
|---|---|---|---|---|
| N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide | Not specified | Not specified | 50773-41-6 | Antibacterial (sulfonamide moiety) |
| 5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-methylbenzenesulfonamide | C19H23ClN2O3S | 394.91 | Not specified | Central nervous system agent |
| N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(furan-2-ylmethyl)oxalamide | C25H28N4O4 | Not specified | Not specified | Potential in medicinal chemistry |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume